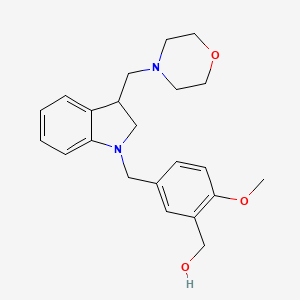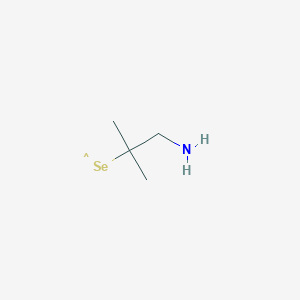
1-Amino-2-methylpropane-2-selenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methylpropane-2-selenol is an organoselenium compound characterized by the presence of an amino group and a selenol group attached to a branched carbon chain
Vorbereitungsmethoden
The synthesis of 1-Amino-2-methylpropane-2-selenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropane-2-thiol with selenium dioxide in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenol group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Amino-2-methylpropane-2-selenol undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide, depending on the oxidizing agent and reaction conditions.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include seleninic acid, selenoxide, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylpropane-2-selenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2-methylpropane-2-selenol involves its ability to participate in redox reactions. The selenol group can undergo oxidation and reduction, making it a versatile reagent in redox chemistry. The amino group can interact with various molecular targets, potentially influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylpropane-2-selenol can be compared with other similar compounds, such as:
2-Amino-2-methylpropan-1-ol: This compound has a hydroxyl group instead of a selenol group, making it less reactive in redox reactions.
2-Amino-2-methylpropane-2-thiol: This compound has a thiol group instead of a selenol group, which affects its chemical reactivity and biological properties.
2-Amino-2-methylpropan-1-thiol: Similar to the previous compound but with the thiol group attached to a different carbon atom. The uniqueness of this compound lies in its selenol group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Eigenschaften
Molekularformel |
C4H10NSe |
|---|---|
Molekulargewicht |
151.10 g/mol |
InChI |
InChI=1S/C4H10NSe/c1-4(2,6)3-5/h3,5H2,1-2H3 |
InChI-Schlüssel |
RFOVMHPKAMWJRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


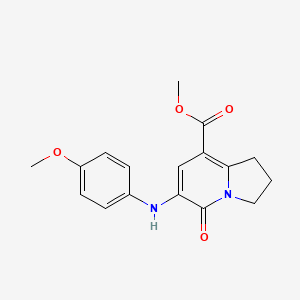


![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)

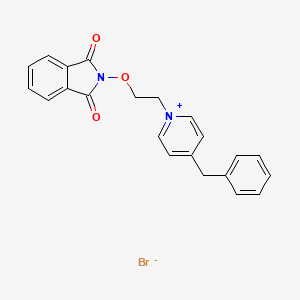
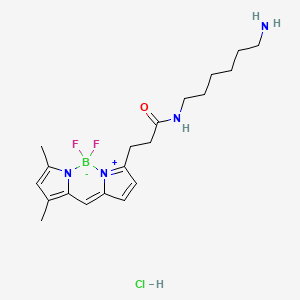
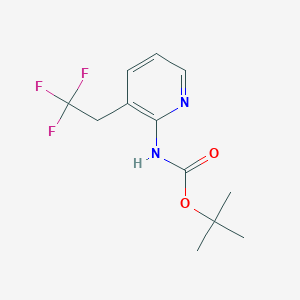
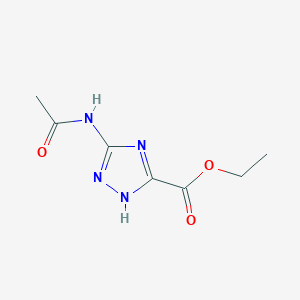
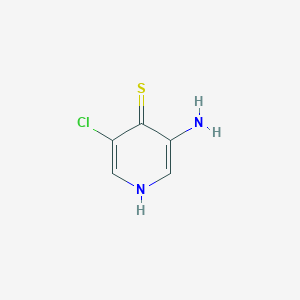

![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
